![molecular formula C8H7NO3S B2367520 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide CAS No. 1393377-31-5](/img/structure/B2367520.png)
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide is a chemical compound with the molecular formula C8H7NO3S . It is used for research purposes .
Synthesis Analysis
This compound can be synthesized from 2-hydroxy-4-methylbenzaldehyde and sulfamoyl chloride . The reaction mixture is stirred for 48 hours to obtain the compound as a white solid . Other synthesis methods involve the use of sulfamyl chloride in N,N-dimethyl acetamide at various temperatures and durations .Molecular Structure Analysis
The molecular structure of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . These compounds were investigated for the inhibition of four human carbonic anhydrase isoforms .Scientific Research Applications
- Application : 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides have been investigated as inhibitors of human CA isoforms. Notably, they target transmembrane, tumor-associated CA IX and XII, which are relevant in cancer research .
- Application : Researchers have used 1,2,3-benzoxathiazine derivatives as intermediates in the synthesis of other compounds. For instance, they can be transformed into imino sulfonates via specific reactions .
Carbonic Anhydrase Inhibition
Synthetic Chemistry
Safety and Hazards
Future Directions
The future directions for the study of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide could involve further investigation into its inhibitory effects on human carbonic anhydrase isoforms . Additionally, more research could be conducted to explore its synthesis methods and physical and chemical properties .
properties
IUPAC Name |
6-methyl-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-6-2-3-8-7(4-6)5-9-13(10,11)12-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLIZWFWZAIQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OS(=O)(=O)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide |
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